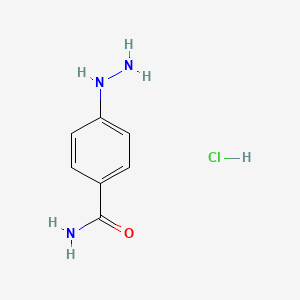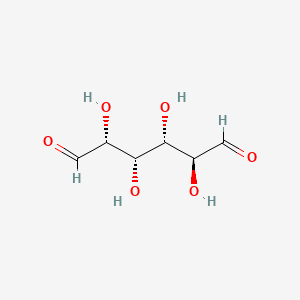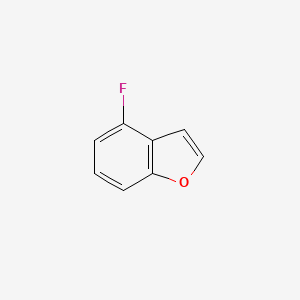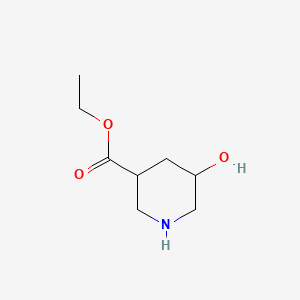
Ethyl 5-hydroxypiperidine-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-hydroxypiperidine-3-carboxylate, also known as EHPC, is a type of organic compound that is widely used in various scientific research applications. It is an important intermediate in the synthesis of various drugs, and its use in the laboratory has been increasing in recent years.
Applications De Recherche Scientifique
1. Potential in Antiviral Research
Ethyl 5-hydroxypiperidine-3-carboxylate derivatives have been explored for their antiviral properties. A study by Zhao et al. (2006) synthesized a series of these compounds, with one showing significant anti-hepatitis B virus (HBV) activity, surpassing the effectiveness of the positive control lamivudine (Zhao, Zhao, Chai, & Gong, 2006). Additionally, Ivashchenko et al. (2015) synthesized derivatives of this compound that exhibited notable activity against influenza and hepatitis C viruses (Ivashchenko et al., 2015).
2. Anti-inflammatory Applications
The compound has also been investigated for its potential in treating inflammation. Peduto et al. (2014) designed and synthesized ethyl 5-hydroxyindole-3-carboxylate derivatives that effectively inhibited human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotriene synthesis. This highlights its possible role in the pharmacotherapy of inflammatory and allergic diseases (Peduto et al., 2014).
3. Applications in Cancer Research
Derivatives of this compound have been studied for their potential as anticancer agents. For instance, Temple et al. (1983) investigated the effects of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from this compound, on the proliferation of cultured cancer cells and their impact on the survival of mice with leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
4. Role in Synthesis of Pharmaceutical Intermediates
The compound has been used in the synthesis of pharmaceutical intermediates. For example, Wang et al. (2017) described the synthesis of avibactam, a β-lactamase inhibitor, starting from ethyl 5-hydroxypicolinate, highlighting the compound's utility in creating valuable pharmaceutical precursors (Wang, Du, Wan, Li, Chen, & Wu, 2017).
Propriétés
IUPAC Name |
ethyl 5-hydroxypiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h6-7,9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFBFQHDDSNPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

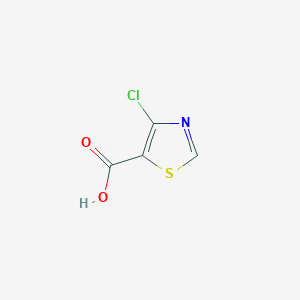

![3-[3-(Trifluoromethyl)cyclohexyl]propanoic acid](/img/structure/B1370788.png)
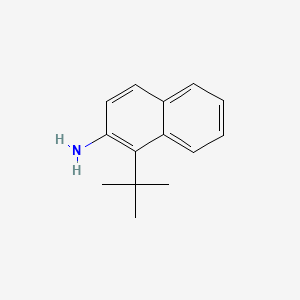
![N-[(E)-(4-Chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1370792.png)
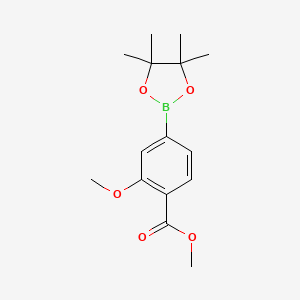

![(3-Aminopropyl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B1370801.png)

